19-Nor-4-hydroxyabieta-8,11,13-trien-7-one

ADMET Prediction Blood-Brain Barrier Pharmacokinetics

19-Nor-4-hydroxyabieta-8,11,13-trien-7-one (CAS 57906-31-7) is a C19-norabietane diterpenoid, a class of organic compounds characterized by a degraded abietane skeleton missing the C-19 methyl group and featuring a 4-hydroxy substituent and a 7-ketone on the aromatic C-ring. It is a natural product primarily isolated from the heartwood of Pinus yunnanensis and found in Juniperus chinensis.

Molecular Formula C19H26O2
Molecular Weight 286.415
CAS No. 57906-31-7
Cat. No. B565453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Nor-4-hydroxyabieta-8,11,13-trien-7-one
CAS57906-31-7
Molecular FormulaC19H26O2
Molecular Weight286.415
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)O)C
InChIInChI=1S/C19H26O2/c1-12(2)13-6-7-15-14(10-13)16(20)11-17-18(15,3)8-5-9-19(17,4)21/h6-7,10,12,17,21H,5,8-9,11H2,1-4H3/t17-,18-,19+/m1/s1
InChIKeyPTQFIYQNKVSVGM-QRVBRYPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





19-Nor-4-hydroxyabieta-8,11,13-trien-7-one (CAS 57906-31-7): Sourcing & Baseline Identity for a C19-Norabietane Diterpenoid


19-Nor-4-hydroxyabieta-8,11,13-trien-7-one (CAS 57906-31-7) is a C19-norabietane diterpenoid, a class of organic compounds characterized by a degraded abietane skeleton missing the C-19 methyl group and featuring a 4-hydroxy substituent and a 7-ketone on the aromatic C-ring . It is a natural product primarily isolated from the heartwood of Pinus yunnanensis and found in Juniperus chinensis . Authoritative database records explicitly note that, based on a literature review, very few articles have been published on this specific compound , a critical consideration for procurement decisions.

Why 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one Cannot Be Assumed Interchangeable with Other Norabietane Analogs


The norabietane diterpenoid subclass is defined by subtle but functionally critical variations in the site and degree of oxidation. 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one possesses a unique combination of a C-4 hydroxyl and a C-7 ketone on its aromatic ring, which distinguishes it from close analogs like 18-norabieta-8,11,13-trien-4-ol (lacking the 7-ketone) and 18-nor-4,15-dihydroxyabieta-8,11,13-trien-7-one (possessing an additional 15-hydroxyl) [1]. Computational ADMET profiling reveals that these structural modifications lead to divergent predicted pharmacokinetic properties; for example, the target compound is predicted to have a lower probability of blood-brain barrier penetration compared to its 4-ol analog [1]. These differences preclude the assumption that these compounds can be generically substituted for one another in biological assays or chemical processes.

Head-to-Head Evidence: Quantifying the Differentiation of 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one


Predicted Blood-Brain Barrier (BBB) Penetration Probability: 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one vs. 18-Norabieta-8,11,13-trien-4-ol

A direct cross-study comparison of computational ADMET profiles shows a lower predicted probability for BBB penetration. The target compound (C19H26O2, with a 4-hydroxyl and 7-ketone) has a predicted BBB penetration probability of 75.00% [1]. In contrast, the close analog 18-Norabieta-8,11,13-trien-4-ol (C19H28O, lacking the 7-ketone) has a predicted probability of 72.50% [2]. While both predictions are positive, the quantitative difference in probability suggests a subtle but distinct central nervous system penetration profile, which is critical for studies targeting neurological endpoints.

ADMET Prediction Blood-Brain Barrier Pharmacokinetics

CYP3A4 Substrate Prediction: A Differentiated Metabolic Stability Profile for 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one

Computational ADMET profiling differentiates the target compound from analogs in its predicted interaction with CYP3A4. 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one is predicted to be a CYP3A4 substrate with a probability of 53.37% [1]. This contrasts with 18-Norabieta-8,11,13-trien-4-ol, which is predicted not to be a substrate (CYP3A4 substrate probability: 0%) [2]. This qualitative and quantitative divergence indicates distinct metabolic liabilities that directly impact experimental design for in vitro metabolism studies.

Drug Metabolism CYP450 ADMET

Topological Polar Surface Area (TPSA) and Its Impact on Membrane Permeability Differentiation

A key structural difference manifests in the topological polar surface area (TPSA). The target compound, with a 7-ketone group, has a TPSA of 37.30 Ų [1]. The comparator 18-Norabieta-8,11,13-trien-4-ol, which lacks this carbonyl, has a significantly lower TPSA of 20.20 Ų [2]. A higher TPSA is generally correlated with reduced passive membrane permeability. This quantitative physicochemical difference supports the predicted ADMET variations and provides a structural rationale for the divergent biological behaviors.

Physicochemical Property Membrane Permeability Drug-likeness

Published Research Differential: Unique Status as a High-Potential, Under-Investigated Scaffold

A direct comparison of publication records reveals a clear differential in research maturity. Authoritative natural product databases state that for 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one, 'very few articles have been published' . In contrast, its close analog 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one has established moderate cytotoxicity data against A549 lung carcinoma cells [1]. This asymmetry indicates the target compound is a structurally related but biologically uncharacterized scaffold, offering a unique niche for novel discovery programs.

Research Novelty Chemical Biology Drug Discovery

High-Value Application Scenarios for 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one Driven by Quantitative Differentiation


Differentiated ADME/Tox Screening for CNS vs. Peripheral Target Programs

Procure this compound for use as a comparator in ADME/Tox screening panels when evaluating a series of norabietane analogs. Its predicted BBB penetration probability (75.00%) and unique CYP3A4 substrate liability, as quantified against the analog 18-Norabieta-8,11,13-trien-4-ol [1], allow research teams to benchmark the impact of the C-7 ketone modification on key pharmacokinetic parameters.

Physicochemical Property Benchmarking in Structure-Activity Relationship (SAR) Studies

Utilize this compound as a key member of a focused norabietane library. The dramatically higher TPSA (37.30 Ų vs. 20.20 Ų for 18-Norabieta-8,11,13-trien-4-ol) [1] provides a clear axis of variation for studying the relationship between calculated polarity, membrane permeability, and observed biological activity in cell-based assays.

High-Risk, High-Reward Novel Scaffold for Chemical Biology and Probe Discovery

For research groups specifically targeting novel, biologically uncharacterized chemotypes, procuring this compound is a strategic choice. Its documented status as an under-investigated natural product [1], in contrast to analogs with known cytotoxicity profiles, makes it a candidate for phenotypic screening and target identification campaigns where chemical novelty is a key selection criterion.

Natural Product Authentication and Phytochemical Reference Standard

Leverage the compound's established natural source (Pinus yunnanensis heartwood) [1] as a reference standard for dereplication and authentication of Pinus and Juniperus phytochemical extracts. This application is specific to the compound's natural origin and is not fulfilled by synthetic norabietane analogs lacking a defined natural provenance.

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